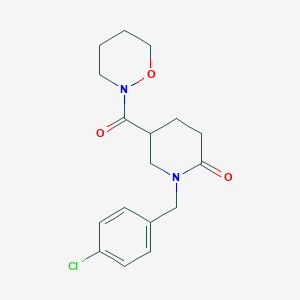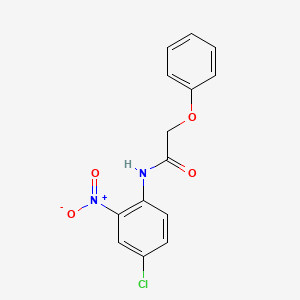
N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide (NCPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NCPA is a yellow crystalline solid that is soluble in organic solvents. It has been studied for its potential use as a pesticide, herbicide, and antifungal agent. In addition, NCPA has been investigated for its potential therapeutic properties, including its ability to inhibit cancer cell growth.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide is not fully understood, but studies have suggested that it may act by inhibiting key enzymes or pathways involved in cell growth and proliferation. In cancer cells, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been shown to inhibit the activity of proteins involved in cell cycle progression, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been shown to cause liver and kidney damage at high doses. However, at lower doses, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been shown to be relatively safe and well-tolerated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide is its potent activity against a wide range of pests and pathogens, making it a promising candidate for use in crop protection. In addition, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide exhibits potent anticancer activity, making it a potential candidate for use in cancer therapy. However, one of the main limitations of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide. One area of research is the development of more efficient and cost-effective synthesis methods for N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide. In addition, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide and its potential applications in various scientific fields. Finally, more studies are needed to evaluate the safety and toxicity of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide, particularly at lower doses.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide involves the reaction of 4-chloro-2-nitroaniline with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or ethyl acetate. The resulting product is purified by recrystallization to obtain pure N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been extensively studied for its potential applications in various scientific fields. In the field of agriculture, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been investigated as a potential pesticide, herbicide, and antifungal agent. Studies have shown that N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide exhibits potent activity against a wide range of pests and pathogens, making it a promising candidate for use in crop protection.
In the field of medicine, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been investigated for its potential therapeutic properties. Studies have shown that N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide exhibits potent anticancer activity, with the ability to inhibit the growth of various cancer cell lines. In addition, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been studied for its potential use in the treatment of fungal infections.
Propiedades
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-10-6-7-12(13(8-10)17(19)20)16-14(18)9-21-11-4-2-1-3-5-11/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMQVFXEDROBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

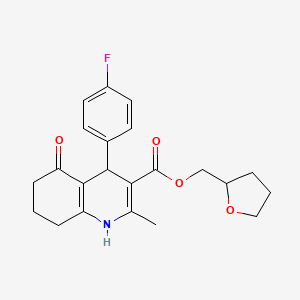
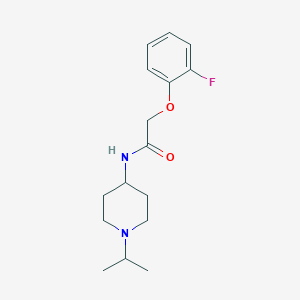
![6-(4-bromobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035446.png)


![N-(diphenylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5035463.png)
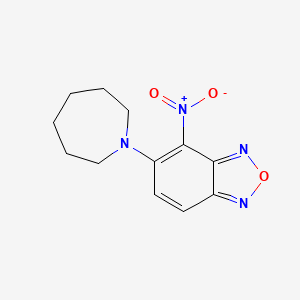
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5035472.png)
![N-[(3-methylphenyl)(phenyl)methyl]urea](/img/structure/B5035476.png)
![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5035488.png)
![3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5035502.png)
![2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5035504.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B5035511.png)
